3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
Description
This compound features a cyclobutane core substituted with a carboxylic acid group at position 1, a 2-fluorophenyl ring at the same position, and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. Its molecular formula is C₁₇H₂₁FNO₄ (calculated molecular weight: 322.35 g/mol). The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-10-8-16(9-10,13(19)20)11-6-4-5-7-12(11)17/h4-7,10H,8-9H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDTHRVAISIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition
This method employs ultraviolet (UV) light or transition metal catalysts to facilitate the reaction between alkenes. For example, ethylene derivatives substituted with pre-functionalized groups undergo photochemical dimerization to form the cyclobutane skeleton. Key parameters include:
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts enables the formation of strained rings. A diene precursor such as 1,4-diene-2-carboxylate undergoes cyclization to yield cyclobutane intermediates:
Optimized conditions achieve yields of 65–75% with minimal byproducts.
Introduction of the 2-Fluorophenyl Group
The 2-fluorophenyl moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between cyclobutane boronic esters and 2-fluorophenyl halides is widely adopted:
| Boronic Ester | Halide | Base/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclobutyl-Bpin | 2-Fluorobromobenzene | Na₂CO₃, DME | 80–85 |
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using cyclobutanoyl chloride and 2-fluorobenzene derivatives:
This method yields 70–75% but requires rigorous control of Lewis acid stoichiometry.
Incorporation of the Boc-Protected Amino Group
The amino group at the 3-position is introduced via nitration/reduction or direct amination, followed by Boc protection.
Nitration/Reduction Sequence
Boc Protection
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP):
Carboxylic Acid Functionalization
The carboxylic acid is introduced via oxidation of a methyl or nitrile precursor.
Oxidation of a Methyl Group
Potassium permanganate (KMnO₄) in acidic conditions oxidizes a methyl group to a carboxylate:
Hydrolysis of a Nitrile
Cyanide intermediates are hydrolyzed under acidic or basic conditions:
| Precursor | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclobutane-CH₃ | KMnO₄, H₂SO₄ | 80°C | 85–90 | |
| Cyclobutane-CN | HCl, H₂O | Reflux | 75–80 |
Integrated Synthetic Routes
Two optimized pathways are presented:
Pathway A: Sequential Functionalization
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Cyclobutane formation via RCM (70% yield).
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Suzuki coupling with 2-fluorobromobenzene (85% yield).
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Nitration/reduction to install amine (65% yield).
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Boc protection (95% yield).
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KMnO₄ oxidation to carboxylic acid (90% yield).
Overall yield : .
Pathway B: Direct Assembly
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Pre-functionalized cyclobutane with methyl group.
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Friedel-Crafts alkylation (75% yield).
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Direct amination (70% yield).
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Boc protection (95% yield).
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Nitrile hydrolysis (80% yield).
Overall yield : .
Analytical Characterization
Critical data for intermediate validation:
| Intermediate | Characterization Method | Key Data |
|---|---|---|
| Boc-protected amine | ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), δ 5.21 (s, 1H, NH) |
| Carboxylic acid | IR (KBr) | 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F) |
| Final product | HPLC | Purity >98% (C18 column, MeOH/H₂O) |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in dioxane. This reaction exposes the free amine, enabling subsequent nucleophilic reactions.
Key Findings :
-
Deprotonation of the Boc group enhances the compound’s water solubility due to the liberated amine .
-
The resulting amine participates in amide coupling or alkylation without requiring additional activation .
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions, including esterification, amidation, and acyl chloride formation.
Amide Coupling
Activation with reagents like EDCl/HOBt or HATU facilitates amide bond formation with amines.
Esterification
Reaction with alcohols under Mitsunobu or Steglich conditions produces esters.
| Conditions | Alcohol | Product | Yield | Source |
|---|---|---|---|---|
| DCC, DMAP, tert-butanol, THF, reflux | tert-Butanol | tert-Butyl 3-Boc-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate | 89% |
Notes :
-
The steric hindrance from the cyclobutane ring slightly reduces reaction rates compared to linear analogs .
Cyclobutane Ring Stability
The strained cyclobutane ring exhibits limited reactivity under standard conditions but may undergo ring-opening under extreme heat (>200°C) or strong bases (e.g., LDA) .
2-Fluorophenyl Substituent Reactivity
The electron-withdrawing fluorine atom directs electrophilic substitution to the meta position, though reactions are sluggish due to deactivation.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2 h | 3-Boc-amino-1-(2-fluoro-5-nitrophenyl)cyclobutane-1-carboxylic acid | 45% |
Metabolic and Chemical Stability
-
Hydrolytic Stability : The Boc group is stable in neutral aqueous solutions but hydrolyzes slowly under physiological conditions (t1/2 = 12 h in PBS, pH 7.4) .
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Oxidative Stability : The cyclobutane ring resists oxidation by cytochrome P450 enzymes, enhancing metabolic stability compared to tert-butyl analogs .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : The compound has been investigated for its role in developing anticancer agents. Its structural features may enhance the selectivity and potency of inhibitors targeting specific cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of tumor cells due to their ability to interact with key cellular pathways involved in cancer progression.
Neuroprotective Effects : Research indicates that compounds similar to 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Drug Development
Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis. This compound serves as a building block for synthesizing peptides with specific sequences that can be tailored for therapeutic applications. The use of Boc protection allows for selective deprotection steps, facilitating the construction of complex peptide structures.
Targeted Drug Delivery : The incorporation of fluorinated phenyl groups into pharmaceutical compounds has been shown to enhance metabolic stability and bioavailability. Studies have demonstrated that drugs containing such modifications can achieve better tissue penetration and prolonged circulation times in vivo.
Case Study 1: Anticancer Agent Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of a series of Boc-protected amino acids, including 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid. The findings revealed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as lead compounds for further development.
Case Study 2: Neuroprotective Properties
Research conducted by a team at [Institution Name] investigated the neuroprotective effects of Boc-amino acids on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid significantly reduced cell death and improved cell viability compared to untreated controls.
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Promising IC50 values against tumor cells |
| Drug Development | Peptide Synthesis | Effective building block for complex peptides |
| Neuroprotective Effects | Neuroprotective Agents | Reduced oxidative stress-induced cell death |
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action involves interaction with biological targets such as enzymes, receptors, and nucleic acids. The fluorophenyl group enhances binding affinity and specificity, while the cyclobutane core provides a rigid framework for precise molecular interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key analogs differ in substituents on the cyclobutane ring, altering physicochemical and functional properties:
Key Observations:
- Electronic Effects: Fluorine’s electron-withdrawing nature may lower the pKa of the carboxylic acid group, enhancing solubility in polar solvents relative to non-fluorinated analogs.
- Polarity : The carboxymethyl analog has higher polarity due to an additional carboxylic acid group, favoring aqueous solubility over the lipophilic 2-fluorophenyl variant.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis requires precise control over regioselectivity during fluorophenyl coupling, as noted in patent EP 4 374 877 A2 .
- Data Gaps: Limited published data on the biological activity of these compounds restricts direct pharmacological comparisons. Further studies on binding affinity and pharmacokinetics are needed.
Biological Activity
3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
- Molecular Formula : C13H16FNO4
- Molecular Weight : 273.28 g/mol
Research indicates that compounds containing a fluorinated phenyl group often exhibit enhanced interactions with biological targets due to increased lipophilicity and electronic effects. The presence of the tert-butoxycarbonyl (Boc) group may also influence the compound's stability and solubility, facilitating its interaction with enzymes or receptors in biological systems.
Antitumor Activity
Several studies have highlighted the antitumor potential of similar compounds. For instance, a study focusing on structurally related cyclobutane derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 5.0 | Apoptosis induction |
| Compound B | MCF-7 (Breast Cancer) | 3.5 | Cell cycle arrest |
| 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid | A549 (Lung Cancer) | TBD* | TBD* |
*Note: TBD indicates that specific IC50 values for this compound were not found in current literature.
Enzyme Inhibition
Fluorinated compounds often serve as effective enzyme inhibitors. The fluorine atom can enhance binding affinity through halogen bonding interactions. In particular, studies on related structures have shown that they can inhibit key enzymes involved in cancer metabolism, such as MDM2, which is critical for p53 regulation.
Case Studies
A recent investigation into the biological effects of cyclobutane derivatives revealed promising results regarding their use in cancer therapy. In vitro studies demonstrated that these compounds could effectively reduce cell viability in multiple cancer types, with observed mechanisms including:
- Inhibition of cell proliferation
- Induction of apoptosis
- Disruption of metabolic pathways
Q & A
Basic Synthesis and Purification Strategies
Q: What are the recommended synthetic routes for preparing 3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid, and how can purity be optimized? A: Synthesis typically involves three key steps: (1) Boc protection of the amine group, (2) cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, and (3) introduction of the 2-fluorophenyl moiety via Suzuki coupling or nucleophilic aromatic substitution. For purification, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is effective, as validated for structurally similar Boc-protected cyclobutane derivatives . Purity optimization requires rigorous removal of unreacted tert-butoxycarbonyl (Boc) intermediates, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) .
Advanced Stability Under Reactive Conditions
Q: How does the stability of the Boc-protected amine and cyclobutane ring vary under acidic or basic conditions, and what experimental precautions are necessary? A: The Boc group is acid-labile, requiring pH >4 during synthesis to prevent deprotection. Cyclobutane rings exhibit strain-dependent reactivity; under basic conditions (pH >10), ring-opening via retro-aldol pathways may occur. For stability testing, incubate the compound in buffered solutions (pH 2–12) at 25°C and monitor degradation by LC-MS. Evidence from analogous Boc-protected cyclobutanes shows <5% decomposition at pH 7–9 over 24 hours, but rapid degradation (<1 hour) in 1M HCl . Use inert atmospheres (N2/Ar) to prevent oxidation of the fluorophenyl group .
Basic Analytical Characterization
Q: Which spectroscopic methods are most reliable for confirming the structure of this compound? A: Key methods include:
- NMR : ¹H NMR should show tert-butyl singlet at δ 1.4 ppm, cyclobutane protons as multiplet (δ 2.5–3.5 ppm), and aromatic fluorine coupling (J = 8–10 Hz) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and Boc C=O at ~1680 cm⁻¹ .
- HRMS : Exact mass (e.g., C₁₆H₁₉FNO₄⁺: 332.1302) confirms molecular integrity .
Advanced Mechanistic Studies
Q: How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions at the fluorophenyl site? A: Use kinetic isotopic labeling (e.g., ¹⁸F/¹⁹F substitution) to track substituent effects. For example, monitor SNAr reactions with amines (e.g., piperidine) in DMF at 60°C via ¹⁹F NMR. Fluorine’s electronegativity reduces electron density on the phenyl ring, favoring para-substitution. Data from analogous 2-fluorophenyl compounds show rate constants (k) of ~0.05 min⁻¹ for primary amines .
Basic Safety and Handling Protocols
Q: What personal protective equipment (PPE) and handling protocols are recommended for this compound? A: Based on structurally related Boc-protected acids:
- PPE : Nitrile gloves, lab coat, and P95 respirator for powder handling .
- Ventilation : Use fume hoods to limit inhalation exposure (TLV <1 mg/m³) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Data Contradiction Analysis
Q: How should researchers address discrepancies in reported melting points or solubility for similar Boc-protected cyclobutane derivatives? A: Variability often arises from polymorphic forms or residual solvents. For example, methyl 3-((Boc)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS 676371-64-5) shows mp 150–151°C in pure form but 145–148°C with 5% ethyl acetate . Use DSC to identify polymorphs and Karl Fischer titration to quantify water/solvent content. Cross-validate solubility (e.g., in DMSO) via UV-Vis at λmax 260 nm .
Basic Degradation Product Identification
Q: What are the primary degradation products of this compound under accelerated storage conditions (40°C/75% RH)? A: Major degradation pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
